3-Fluoro-5-methylbenzyl bromide
Overview
Description
3-Fluoro-5-methylbenzyl bromide: is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol 1-(bromomethyl)-3-fluoro-5-methylbenzene . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Fluoro-5-methylbenzyl bromide is a chemical compound used in proteomics research
Mode of Action
Given its use in proteomics research , it may interact with its targets through covalent bonding, given the presence of a bromine atom which is a good leaving group. This allows it to participate in various chemical reactions, including those involving carbon-carbon bond formation .
Biochemical Pathways
It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it may play a role in the synthesis of complex organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be highly context-dependent, given its use as a reagent in various chemical reactions. In the context of Suzuki–Miyaura coupling, it contributes to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it is often used is known to be exceptionally mild and functional group tolerant . This suggests that the compound may exhibit high stability and efficacy under a wide range of reaction conditions.
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-methylbenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with various enzymes and proteins through nucleophilic substitution reactions at the benzylic position . This interaction often leads to the formation of covalent bonds with amino acid residues, thereby modifying the structure and function of the target proteins. The compound’s ability to form stable covalent bonds makes it a valuable tool in studying protein function and enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit or activate specific enzymes, leading to alterations in metabolic flux and changes in the levels of various metabolites. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules . The compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, such as an amino acid residue in a protein. This reaction results in the formation of a stable covalent bond, altering the structure and function of the target biomolecule. This mechanism is particularly useful in studying enzyme activity, as it allows researchers to selectively modify specific amino acid residues and observe the resulting changes in enzyme function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors in its application. The compound is relatively stable under ambient conditions but can degrade over time, especially in the presence of moisture or light . Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, making it a valuable tool for studying long-term cellular responses and adaptations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, the compound can selectively modify specific proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can influence metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in the levels of metabolites. This property makes it a valuable tool for studying metabolic regulation and identifying potential targets for therapeutic intervention.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific compartments or organelles. This localization is crucial for its biochemical activity, as it allows the compound to interact with its target biomolecules effectively.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its function, as it ensures that the compound reaches its target biomolecules and exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-methylbenzyl bromide can be synthesized through the bromination of 3-fluoro-5-methyltoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Fluoro-5-methylbenzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can yield 3-fluoro-5-methyltoluene using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 3-Fluoro-5-methylphenol, 3-Fluoro-5-methylbenzonitrile.
Oxidation: 3-Fluoro-5-methylbenzyl alcohol, 3-Fluoro-5-methylbenzoic acid.
Reduction: 3-Fluoro-5-methyltoluene.
Scientific Research Applications
3-Fluoro-5-methylbenzyl bromide is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-Fluorobenzyl bromide
- 4-Fluoro-3-methylbenzyl bromide
- 3-Chloro-5-methylbenzyl bromide
Comparison:
- 3-Fluoro-5-methylbenzyl bromide is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which influences its reactivity and physical properties.
- 3-Fluorobenzyl bromide lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
- 4-Fluoro-3-methylbenzyl bromide has the fluorine atom in a different position, which can affect the electronic distribution and reactivity.
- 3-Chloro-5-methylbenzyl bromide has a chlorine atom instead of fluorine, resulting in different reactivity and physical properties due to the larger size and different electronegativity of chlorine compared to fluorine .
Properties
IUPAC Name |
1-(bromomethyl)-3-fluoro-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDKNKUVHSULSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380941 | |
Record name | 3-Fluoro-5-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-39-8 | |
Record name | 3-Fluoro-5-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.